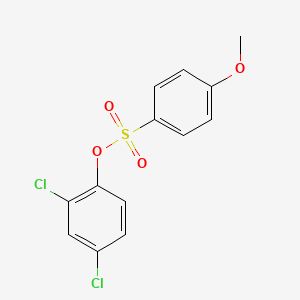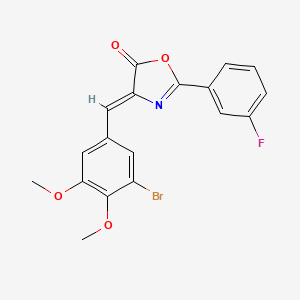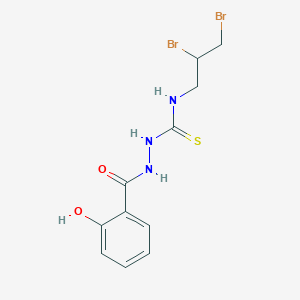![molecular formula C12H11F3N2O2 B4619691 N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B4619691.png)
N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide
Vue d'ensemble
Description
N-[1-methyl-2-oxo-7-(trifluoromethyl)-2,3-dihydro-1H-indol-3-yl]acetamide is a useful research compound. Its molecular formula is C12H11F3N2O2 and its molecular weight is 272.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.07726208 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiplasmodial Properties
A series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides, prepared via a series of chemical reactions, were evaluated for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The study highlighted that specific substitutions in the compounds are necessary for biological activity. The mode of action against the plasmodial parasite was theoretically explained through molecular docking, indicating that these compounds may inhibit the parasite's lactate dehydrogenase, potentially hindering the entry of lactate and inhibiting the enzyme's activity. This research suggests a promising avenue for the development of new antimalarial drugs with low toxicity to human cells (Mphahlele, Mmonwa, & Choong, 2017).
Photoreactions of Flutamide
In a study exploring the photoreactions of flutamide, a drug structurally similar to the queried chemical, different photoreactions were observed in acetonitrile and 2-propanol solvents. The research provided insights into the formation of photo-induced products and the conditions under which these reactions occur. This knowledge is crucial for understanding the stability and safety of pharmaceutical compounds under various conditions, including exposure to sunlight (Watanabe, Fukuyoshi, & Oda, 2015).
Organometallic Chemistry
Research into N-(trifluorosilylmethyl)-[N-(S)-(1-phenylethyl)]acetamide and similar compounds has expanded understanding in the field of organometallic chemistry, particularly concerning synthesis, structure, and dynamic stereochemistry. These studies contribute to the broader knowledge of silicon chemistry, including the preparation of compounds with specific coordination geometries and their potential applications in catalysis, materials science, and pharmaceutical synthesis (Negrebetsky et al., 2008).
Muscarinic Agonist Activity
Investigations into substituted N-(silatran-1-ylmethyl)acetamides reveal their partial muscarinic agonist activity, mimicking the effect of acetylcholine on cholinoreceptors. This research provides a foundation for developing new therapeutic agents targeting muscarinic receptors, potentially offering novel treatments for neurological disorders (Pukhalskaya et al., 2010).
Precursors of Difluoroazetidinones
Difluoro(trimethylsilyl)acetamides, derived from chlorodifluoroacetamides, have been shown to serve as precursors for the synthesis of 2,2-difluoro-3-hydroxyacetamides and subsequently, 3,3-difluoroazetidinones. This research highlights the versatility of these compounds in synthetic organic chemistry, providing new pathways for the generation of complex molecules with potential pharmaceutical applications (Bordeau et al., 2006).
Propriétés
IUPAC Name |
N-[1-methyl-2-oxo-7-(trifluoromethyl)-3H-indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-6(18)16-9-7-4-3-5-8(12(13,14)15)10(7)17(2)11(9)19/h3-5,9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVALJBIQWDEFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=C(C(=CC=C2)C(F)(F)F)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]amino]benzoate](/img/structure/B4619614.png)
![N-(2-chlorophenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4619630.png)
![butyl 6-nitro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B4619635.png)
![2-{4-[(2-chlorophenyl)amino]-4-oxobutanoyl}-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4619644.png)
![N-(2-furylmethyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B4619650.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-diphenylacetamide](/img/structure/B4619664.png)
![N-(4-chlorophenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B4619673.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4619675.png)


![[4-(Diphenylmethyl)piperazin-1-yl][1-(ethylsulfonyl)piperidin-4-yl]methanone](/img/structure/B4619700.png)


![4-ethoxy-N-(4-{[(3-methoxypropyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4619718.png)
